methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate
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Overview
Description
The compound is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have the general formula R2NC(O)OR’ and structure >N−C(=O)−O− . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates can generally be synthesized by carbamoylation . Trifluoromethyl groups can be introduced into organic compounds through various methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Carbamates generally have polar characteristics due to the presence of the carbonyl (C=O) and amine (NH2) groups . The trifluoromethyl group is known to significantly influence the physical and chemical properties of organic compounds .Scientific Research Applications
- The trifluoromethyl group has been incorporated into various agrochemicals and pesticides. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a chemical intermediate for the synthesis of crop-protection products .
- Organofluorine compounds, including those with fluorine-containing functional groups, play a crucial role in drug development. Over 50% of best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .
- Investigating the pharmacological activities of TFM-containing molecules is essential. Researchers have synthesized and studied 19 FDA-approved drugs over the past 20 years, with the TFM group as a key pharmacophore .
- Fluorine incorporation in organic molecules leads to unique reactivity patterns. Trifluoromethyl groups are valuable in catalysis and organic synthesis .
Agrochemicals and Crop Protection
Medicinal Chemistry
Catalysis and Organic Synthesis
Safety and Hazards
Future Directions
The future directions would depend on the specific applications of this compound. Compounds containing carbamate and trifluoromethyl groups have found applications in various fields, including pharmaceuticals, agrochemicals, and functional materials . Therefore, it’s possible that this compound could also find interesting applications in these or other fields.
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Trifluoromethyl-containing compounds are known to interact with their targets through various mechanisms, such as covalent bonding, hydrogen bonding, and van der waals interactions . The trifluoromethyl group can enhance the lipophilicity of the compound, which can influence its interaction with hydrophobic pockets in proteins .
Biochemical Pathways
Trifluoromethyl-containing compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
For instance, the trifluoromethyl group can enhance the metabolic stability of the compound, potentially leading to a longer half-life . It can also influence the compound’s lipophilicity, which can affect its absorption and distribution .
Result of Action
The effects would depend on the specific targets of the compound and the biochemical pathways it influences .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH of the environment can influence the compound’s ionization state, which can affect its interaction with its targets . Additionally, the presence of other molecules can influence the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
methyl N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O2/c1-16-7(15)12-3-5-14-4-2-6(13-14)8(9,10)11/h2,4H,3,5H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDRUWFPQZSVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCN1C=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamate |
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